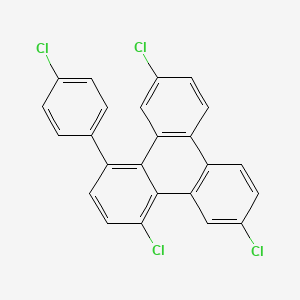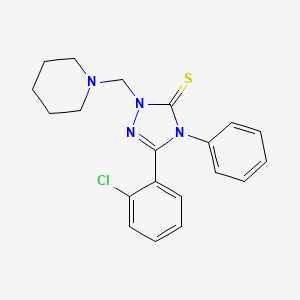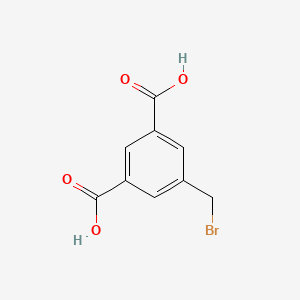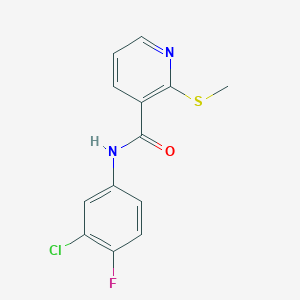
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene is an aromatic compound with a triphenylene core. This compound is notable for its structural complexity and the presence of multiple chlorine atoms, which can influence its chemical reactivity and potential applications. It is used in various scientific research fields, including materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene typically involves a palladium-catalyzed annulative dimerization of o-iodobiaryl compounds. This method includes double C−I and C−H bond cleavage steps . The reaction conditions are relatively simple, requiring neither a ligand nor an oxidant, and the reaction tolerates a wide range of coupling partners without compromising efficiency or scalability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic strategy mentioned above can be adapted for large-scale production due to its straightforward nature and the absence of complex reagents or conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Aryl Coupling Reactions: The compound can participate in aryl coupling reactions, such as those involving arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and arylboronic acids. The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the triphenylene core .
Major Products
The major products formed from these reactions include fully fused, small graphene nanoribbons, which are of significant interest in materials science and nanotechnology .
Aplicaciones Científicas De Investigación
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as field-effect transistors.
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms can be substituted or coupled with other groups, leading to the formation of new compounds with unique properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of extended π-systems and the stabilization of the triphenylene core .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): This compound is structurally similar but has different applications, primarily as an insecticide.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: This compound has a similar triphenylene core but with different substituents, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C24H12Cl4 |
|---|---|
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
1,6,11-trichloro-4-(4-chlorophenyl)triphenylene |
InChI |
InChI=1S/C24H12Cl4/c25-14-3-1-13(2-4-14)17-9-10-22(28)24-21-12-16(27)6-8-19(21)18-7-5-15(26)11-20(18)23(17)24/h1-12H |
Clave InChI |
BDLLMPYKTLMZGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C4=C(C=CC(=C4)Cl)C5=C(C3=C(C=C2)Cl)C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)


![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)

![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
